2,3,4,5-Tetrafluoronitrobenzene

Catalog No.
S704169
CAS No.
5580-79-0
M.F
C6HF4NO2
M. Wt
195.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrafluoronitrobenzene

CAS Number

5580-79-0

Product Name

2,3,4,5-Tetrafluoronitrobenzene

IUPAC Name

1,2,3,4-tetrafluoro-5-nitrobenzene

Molecular Formula

C6HF4NO2

Molecular Weight

195.07 g/mol

InChI

InChI=1S/C6HF4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H

InChI Key

MKMDVNZEIQDZEP-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-]

Synonyms

2,3,4,5-Tetrafluoro-1-nitrobenzene; 1,2,3,4-Tetrafluoro-5-nitrobenzene; 5-Nitro-1,2,3,4-tetrafluorobenzene; NSC 96618;

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-]
Origin and Significance

The origin of TFNB is likely through synthetic processes for research purposes. Specific details about its discovery or isolation are not readily available in scientific literature. However, fluorinated nitroaromatics like TFNB have been explored for their potential as electron acceptors in organic chemistry [].

Molecular Structure Analysis:

The key feature of TFNB's structure is the benzene ring with four fluorine atoms attached at positions 2, 3, 4, and 5. A nitro group (NO2) is attached at position 1. This structure influences various aspects of the molecule's properties, including its reactivity and electron distribution [].

  • Fluorine Substitution: The presence of fluorine atoms electron-withdrawing, reducing the electron density of the benzene ring. This can affect the reactivity of the molecule, making it less susceptible to reactions involving nucleophilic aromatic substitution [].
  • Nitro Group: The nitro group is another electron-withdrawing substituent. However, its location at position 1 might create a competition for electron density with the fluorine atoms, leading to a more complex electronic picture within the molecule [].

Chemical Reactions Analysis

Synthesis

Specific information on the synthesis of TFNB is not available in open-source scientific literature. However, general methods for synthesizing fluorinated nitroaromatics involve nitration of fluorinated benzene derivatives [].

Decomposition
Other Reactions

Due to the electron-withdrawing nature of its substituents, TFNB might be less reactive compared to non-fluorinated nitrobenzene in reactions like nucleophilic aromatic substitution. Further research would be needed to explore its specific reactivity profile [].

Physical and Chemical Properties

  • Melting Point: No data available in open-source scientific literature.
  • Boiling Point: ~80 °C at 24 mmHg (literature value).
  • Solubility: Likely insoluble in water due to the nonpolar nature of the molecule. Solubility in organic solvents like dichloromethane or chloroform is expected [].
  • Stability: The nitro group can make the molecule susceptible to reduction reactions under strong reducing conditions [].
  • Density: 1.618 g/mL at 25 °C (literature value).
Not Applicable

TFNB is not currently used in biological systems, and a mechanism of action is not relevant.

  • Toxicity: Data on the specific toxicity of TFNB is limited. However, nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. They can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.
  • Flammability: Limited data available, but aromatic nitro compounds can be flammable.
  • Reactivity: May react with strong reducing agents.

Synthesis and Characterization:

2,3,4,5-Tetrafluoronitrobenzene (TFNB) is a fluorinated aromatic nitro compound with the chemical formula C6HF4NO2. It is a colorless liquid at room temperature and is a valuable intermediate in the synthesis of various fluorinated compounds due to the presence of both electron-withdrawing groups (fluorine and nitro) []. Research has explored different methods for the synthesis of TFNB, including nitration of tetrafluorobenzene and fluorination of nitrobenzene [, ].

Applications in Organic Chemistry:

TFNB serves as a versatile building block in organic synthesis due to its unique reactivity profile. The combination of electron-withdrawing groups makes it susceptible to nucleophilic aromatic substitution reactions, allowing researchers to introduce various functional groups onto the aromatic ring []. Studies have employed TFNB for the synthesis of pharmaceuticals, agrochemicals, and other functional materials [, ].

Material Science Applications:

The presence of fluorine atoms in TFNB grants it specific properties like chemical stability, low surface energy, and resistance to harsh environments []. These properties have made it a potential candidate for various material science applications. Research has explored the use of TFNB in the development of liquid crystals, lubricants, and flame retardants [].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5580-79-0

Wikipedia

2,3,4,5-Tetrafluoronitrobenzene

Dates

Modify: 2023-08-15

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